5-Methylquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a quinazoline core with a methyl group at the 5-position and keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 5-Methylquinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids as both solvent and catalyst . This method is efficient and can be carried out at atmospheric pressure, yielding high amounts of the desired product. Another method involves the use of 2-aminobenzamides and di-tert-butyl dicarbonate in a one-pot synthesis catalyzed by DMAP .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and environmentally friendly methods. The use of ionic liquids as dual solvent-catalysts is particularly advantageous due to their reusability and high efficiency . Additionally, microwave-assisted and metal-catalyzed reactions are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various nucleophiles. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines .
Scientific Research Applications
5-Methylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylquinazoline-2,4(1H,3H)-dione include:
- Quinazoline-2,4(1H,3H)-dione
- 6-Methylquinazoline-2,4(1H,3H)-dione
- 5,6-Dimethylquinazoline-2,4(1H,3H)-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
5-methyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVBLYTQYCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555653 | |
Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-39-5 | |
Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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